

# AU-15330: A Technical Whitepaper on a Novel PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**AU-15330** is a novel, potent, and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex ATPases, SMARCA2 and SMARCA4, as well as the associated protein PBRM1.[1][2][3] By hijacking the cell's natural protein disposal machinery, **AU-15330** offers a promising therapeutic strategy for cancers dependent on these targets, particularly in transcription factor-driven malignancies like prostate cancer. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of **AU-15330**, supported by experimental data and methodologies.

#### **Chemical Structure and Properties**

**AU-15330** is a heterobifunctional molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a moiety that binds to the bromodomains of SMARCA2 and SMARCA4. [4][5] This dual-binding capability is central to its function as a protein degrader.

Table 1: Physicochemical Properties of AU-15330



| Property         | Value                                                                                                                                                                                                | Reference(s) |
|------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name       | (2S,4R)-1-((S)-2-(2-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)piperazin-1-yl)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide | [1]          |
| Chemical Formula | C39H49N9O5S                                                                                                                                                                                          | [1][6]       |
| Molecular Weight | 755.94 g/mol                                                                                                                                                                                         | [1][2]       |
| CAS Number       | 2380274-50-8                                                                                                                                                                                         | [1][6]       |
| SMILES           | CC(C)CINVALID-LINK $C(=O)N1CINVALID-LINK$ $C[C@H]1C(=O)NINVALID-$ $LINK$ $C1=CC=C(C=C1)C1=C(C)N=$ $CS1$                                                                                              |              |
| Appearance       | Solid powder                                                                                                                                                                                         | [1]          |
| Solubility       | Soluble in DMSO and Ethanol                                                                                                                                                                          | [6]          |

#### **Mechanism of Action: Targeted Protein Degradation**

As a PROTAC, **AU-15330**'s mechanism of action involves the formation of a ternary complex between the target protein (SMARCA2/SMARCA4), the VHL E3 ubiquitin ligase, and itself.[4][5] This proximity induces the polyubiquitination of the target protein by the E3 ligase, marking it for degradation by the 26S proteasome. The degradation of these key ATPase subunits of the SWI/SNF complex leads to widespread chromatin compaction, thereby disrupting oncogenic transcription programs.[4]





Click to download full resolution via product page

Figure 1: Mechanism of action of AU-15330 as a PROTAC degrader.

### **Biological Activity and Efficacy**

**AU-15330** has demonstrated potent and selective activity in various cancer models, particularly those driven by enhancer-binding transcription factors.

#### In Vitro Activity

**AU-15330** induces rapid and dose-dependent degradation of SMARCA2, SMARCA4, and PBRM1 in cancer cell lines.[4] This leads to preferential cytotoxicity in sensitive cancer cell lines.

Table 2: In Vitro IC<sub>50</sub> Values of **AU-15330** in Various Cell Lines (5-day treatment)



| Cell Line                                 | Cancer Type     | IC50 (nM)            | Reference(s) |
|-------------------------------------------|-----------------|----------------------|--------------|
| VCaP                                      | Prostate Cancer | < 100                | [1]          |
| 22Rv1                                     | Prostate Cancer | < 100                | [1]          |
| LNCaP                                     | Prostate Cancer | < 100                | [6]          |
| Other Transcription Factor-Driven Cancers | Various         | Sensitive (< 100 nM) | [4]          |
| Non-Transcription Factor-Driven Cancers   | Various         | Resistant (> 100 nM) | [4]          |

#### **In Vivo Activity**

In preclinical xenograft models of prostate cancer, **AU-15330** has been shown to inhibit tumor growth and, in some cases, induce tumor regression.[2][3] It has also demonstrated synergistic effects when used in combination with the androgen receptor (AR) antagonist enzalutamide.[3]

Table 3: Summary of In Vivo Efficacy of AU-15330

| Cancer Model                                           | Dosing Regimen                                                | Outcome                                                  | Reference(s) |
|--------------------------------------------------------|---------------------------------------------------------------|----------------------------------------------------------|--------------|
| Prostate Cancer<br>Xenografts                          | 30-60 mg/kg, i.v.                                             | Potent inhibition of tumor growth                        | [3]          |
| Castration-Resistant Prostate Cancer (CRPC) Xenografts | 60 mg/kg, i.v.                                                | Induces disease remission                                | [3]          |
| CRPC Xenografts<br>(with enzalutamide)                 | 60 mg/kg AU-15330<br>(i.v.) + 10 mg/kg<br>enzalutamide (p.o.) | Synergistic anti-tumor effect, regression in all animals | [3]          |

## **Experimental Protocols**



Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of key experimental methodologies used in the evaluation of **AU-15330**.

#### Synthesis of AU-15330

While a detailed, step-by-step synthesis protocol for **AU-15330** is proprietary to Aurigene, the general synthesis of VHL-based PROTACs involves the coupling of a VHL ligand, a linker, and a target-binding moiety.[4] The synthesis typically involves multi-step organic chemistry procedures.



Click to download full resolution via product page

Figure 2: Generalized workflow for the synthesis of a VHL-based PROTAC like AU-15330.

#### **Cell Viability Assay (CellTiter-Glo®)**

Cell viability is assessed to determine the cytotoxic effects of **AU-15330**. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.

- Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Treat cells with a serial dilution of AU-15330 for the desired duration (e.g., 5 days).
- Reagent Addition: Add CellTiter-Glo® reagent to each well.
- Incubation: Incubate at room temperature to lyse the cells and stabilize the luminescent signal.



- Measurement: Measure luminescence using a plate reader.
- Data Analysis: Calculate IC<sub>50</sub> values from the dose-response curves.

#### **Immunoblotting for Protein Degradation**

Immunoblotting is used to visualize and quantify the degradation of target proteins.

- Cell Lysis: Treat cells with AU-15330 for the desired time points, then lyse the cells to extract proteins.
- Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., Vinculin or GAPDH).
- Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

#### **Quantitative Mass Spectrometry-Based Proteomics**

This technique provides an unbiased and global view of protein level changes upon **AU-15330** treatment.

• Sample Preparation: Treat cells with **AU-15330** or a vehicle control, lyse the cells, and digest the proteins into peptides.



- LC-MS/MS Analysis: Separate peptides by liquid chromatography and analyze by tandem mass spectrometry.
- Data Analysis: Identify and quantify peptides and proteins using specialized software. The
  relative abundance of proteins between treated and control samples is determined to identify
  degraded proteins.[1]

#### **Signaling Pathway Perturbation**

By degrading the ATPase subunits of the SWI/SNF complex, **AU-15330** disrupts the normal function of this critical chromatin remodeler. The SWI/SNF complex is involved in regulating gene expression by altering the structure of chromatin, making DNA more or less accessible to transcription factors. In cancers driven by specific transcription factors (e.g., androgen receptor in prostate cancer), the SWI/SNF complex is often required to maintain an open chromatin state at enhancer regions of oncogenes.





Click to download full resolution via product page

Figure 3: Signaling pathway perturbation by AU-15330.

#### Conclusion

**AU-15330** is a powerful research tool and a promising therapeutic candidate that exemplifies the potential of targeted protein degradation. Its ability to specifically eliminate key components of the SWI/SNF chromatin remodeling complex provides a novel approach to treating cancers that are dependent on the activity of this complex. Further research and clinical development



will be crucial to fully elucidate the therapeutic potential of **AU-15330** and similar PROTAC degraders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ch.promega.com [ch.promega.com]
- 4. OUH Protocols [ous-research.no]
- 5. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- To cite this document: BenchChem. [AU-15330: A Technical Whitepaper on a Novel PROTAC Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605905#au-15330-s-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com